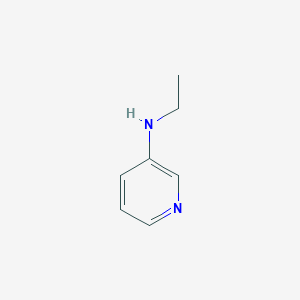

N-ethylpyridin-3-amine

Descripción

Historical Context and Significance of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine, the parent heterocycle of N-ethylpyridin-3-amine, was first isolated from coal tar in 1849 by the Scottish chemist Thomas Anderson. numberanalytics.com This discovery marked a pivotal moment in organic chemistry, opening the door to the study of a vast and versatile class of compounds. numberanalytics.comopenaccessjournals.com The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental building block in numerous natural and synthetic molecules. numberanalytics.comwikipedia.org Its derivatives are integral to a wide array of applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwisdomlib.orgnumberanalytics.com The unique electronic properties conferred by the nitrogen atom within the aromatic ring are central to the diverse reactivity and utility of pyridine compounds. numberanalytics.comopenaccessjournals.com

The significance of pyridine derivatives is underscored by their presence in essential biological molecules. For instance, nicotinic acid, also known as vitamin B3, is a pyridine derivative crucial for metabolic processes in many organisms. wikipedia.org The study of pyridine and its derivatives has not only led to the development of important commercial products but has also significantly advanced our understanding of aromaticity, chemical reactivity, and the principles of designing novel molecules with specific functions. numberanalytics.com

Structural Features and General Reactivity Considerations of Pyridin-3-amines

The defining structural feature of pyridin-3-amines is the presence of an amino group at the 3-position of the pyridine ring. The nitrogen atom in the pyridine ring is sp2 hybridized and contributes to the aromatic system, making the ring electron-deficient, particularly at the 2, 4, and 6 positions. wikipedia.orglibretexts.org This electron-withdrawing nature of the ring nitrogen deactivates the pyridine nucleus towards electrophilic aromatic substitution compared to benzene. wikipedia.orguoanbar.edu.iq When such reactions do occur, they typically favor substitution at the 3-position, as the intermediate carbocation is more stable. libretexts.orguoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, especially at the 2 and 4-positions. wikipedia.orguoanbar.edu.iq The amino group at the 3-position, being an electron-donating group, can influence the reactivity of the pyridine ring, though the overarching effect of the ring nitrogen's electron-withdrawing character generally dominates. The lone pair of electrons on the exocyclic amino nitrogen can participate in resonance, which can modulate the electron density of the ring.

In the case of This compound , the ethyl group attached to the amino nitrogen introduces further steric and electronic effects. The ethyl group is an electron-donating group, which can slightly increase the nucleophilicity of the exocyclic nitrogen. The reactivity of this compound will be a balance of the electronic effects of the ring nitrogen, the exocyclic amino group, and the ethyl substituent.

Overview of Research Trajectories for this compound and Related Pyridine Scaffolds

Research into this compound and its analogs is often driven by the diverse biological and pharmacological activities exhibited by pyridine derivatives. wisdomlib.org The pyridin-3-amine scaffold, in particular, has been identified as a key structural motif in the development of various therapeutic agents.

For instance, research has explored pyridin-3-amine derivatives as potential inhibitors of protein kinases, which are crucial targets in cancer therapy. acs.org Structure-activity relationship (SAR) studies of these derivatives have been conducted to optimize their inhibitory potency and selectivity. acs.org The synthesis of novel pyridin-3-amine derivatives continues to be an active area of research, with studies focusing on developing efficient synthetic methodologies. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, have been employed to synthesize a variety of substituted pyridine derivatives. nih.gov

Furthermore, the chemical properties of pyridin-3-amines make them valuable intermediates in the synthesis of more complex heterocyclic systems. Research has shown their utility in the preparation of fused ring systems like pyrazolo[3,4-b]pyridines, which have also demonstrated a range of biological activities. nih.govresearchgate.net The exploration of this compound and related compounds is therefore situated at the intersection of synthetic organic chemistry, medicinal chemistry, and materials science, with ongoing efforts to discover new applications for this versatile class of molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H10N2 |

| Molecular Weight | 122.17 g/mol |

| CAS Number | 32405-70-2 |

| Canonical SMILES | CCNc1cccnc1 |

| InChI | InChI=1S/C7H10N2/c1-2-9-7-4-3-5-8-6-7/h3-6,9H,2H2,1H3 |

Data sourced from multiple chemical suppliers and databases. fluorochem.co.ukaccelachem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-ethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-9-7-4-3-5-8-6-7/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHZPXFARRJZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32405-70-2 | |

| Record name | N-ethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of N Ethylpyridin 3 Amine

Direct Synthesis Approaches for N-ethylpyridin-3-amine

The direct synthesis of this compound can be achieved through several classical organic transformations, primarily involving the formation of the crucial carbon-nitrogen bond.

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a powerful and versatile method for the synthesis of amines, including this compound. wikipedia.orgmasterorganicchemistry.com This reaction proceeds in two main steps: the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. cengage.com.au

The synthesis of this compound via reductive amination can be envisioned through two primary pathways:

Reaction of 3-aminopyridine (B143674) with acetaldehyde (B116499): In this approach, 3-aminopyridine is reacted with acetaldehyde to form an intermediate imine. The lone pair of electrons on the nitrogen atom of 3-aminopyridine attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by a proton transfer and the elimination of a water molecule to yield the N-(pyridin-3-yl)ethan-1-imine. This imine is then reduced in situ to this compound.

Reaction of ethylamine (B1201723) with a 3-pyridyl carbonyl compound: Alternatively, ethylamine can be reacted with a suitable carbonyl compound, such as pyridine-3-carbaldehyde or 3-acetylpyridine. The mechanism is analogous, involving the formation of an imine intermediate which is subsequently reduced.

A variety of reducing agents can be employed for the reduction of the imine intermediate. Common choices include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comcommonorganicchemistry.comlibretexts.org Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine (iminium ion) over the starting carbonyl compound, allowing for a one-pot reaction. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. commonorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features |

| Sodium Borohydride (NaBH4) | A mild reducing agent, often requiring the pre-formation and isolation of the imine to avoid reducing the starting carbonyl. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH3CN) | Selective for the reduction of iminium ions in the presence of aldehydes and ketones, ideal for one-pot reactions. wikipedia.orglibretexts.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A mild and selective reducing agent, often used in aprotic solvents like dichloromethane (B109758) or dichloroethane. commonorganicchemistry.com |

Nucleophilic Substitution Reactions for Pyridine (B92270) Ring Functionalization

Nucleophilic aromatic substitution (SNA) provides a direct route to functionalize the pyridine ring by displacing a suitable leaving group with a nucleophile. youtube.com To synthesize this compound, this strategy involves the reaction of a 3-halopyridine (e.g., 3-chloropyridine (B48278) or 3-bromopyridine) with ethylamine.

The mechanism of this reaction typically proceeds through an addition-elimination pathway. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atoms, particularly at the 2- and 4-positions, susceptible to nucleophilic attack. While the 3-position is less activated, the reaction can still proceed, often requiring more forcing conditions such as elevated temperatures. The ethylamine, acting as a nucleophile, attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov Aromaticity is then restored by the expulsion of the halide ion, yielding this compound.

A classic example of nucleophilic substitution on the pyridine ring is the Chichibabin reaction, which involves the direct amination of pyridine using sodium amide to produce 2-aminopyridine (B139424). wikipedia.org While the traditional Chichibabin reaction introduces a primary amino group, modifications can allow for the introduction of alkylamino groups. scientificupdate.comntu.edu.sg For the synthesis of this compound via this route, a 3-substituted pyridine with a good leaving group would be reacted with sodium ethylamide.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is crucial for exploring structure-activity relationships in various applications. Modern catalytic methods have proven to be exceptionally valuable in this regard.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryl compounds and has been successfully applied to pyridine derivatives. wikipedia.orgorganic-chemistry.org

To synthesize derivatives of this compound using the Suzuki coupling, a common strategy involves the reaction of a halogenated this compound derivative (e.g., 5-bromo-N-ethylpyridin-3-amine) with a variety of boronic acids or their esters. nih.gov The catalytic cycle of the Suzuki reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that can be utilized to synthesize N-aryl or N-heteroaryl derivatives of this compound. mdpi.com This reaction involves the coupling of an amine with an aryl or heteroaryl halide or triflate.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Pyridine Derivatives

| Component | Examples |

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, Pd2(dba)3 |

| Ligand | PPh3, PCy3, Xantphos, SPhos |

| Base | K2CO3, Cs2CO3, K3PO4, NaOtBu |

| Solvent | Toluene, Dioxane, THF, DMF |

| Boron Reagent | Arylboronic acids, arylboronic esters, potassium aryltrifluoroborates |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates substantial portions of all the starting materials. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for the synthesis of diverse heterocyclic structures. semanticscholar.orgmdpi.com

A hypothetical Ugi-type reaction for the synthesis of a derivative of this compound could involve the reaction of a pyridine-based aldehyde or ketone, an amine (such as ethylamine), an isocyanide, and a carboxylic acid. The reaction proceeds through the formation of an α-adduct from the isocyanide and the iminium ion generated from the aldehyde/ketone and amine. This intermediate is then trapped by the carboxylate to yield a complex α-acylamino amide product. fu-berlin.de By carefully choosing the starting components, a wide array of this compound derivatives with diverse functionalities can be accessed in a single synthetic step.

Functionalization of the Pyridine Core via C-H Amination

Direct C-H amination of the pyridine ring represents an atom-economical and increasingly explored strategy for the synthesis of aminopyridines. researchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials, such as halopyridines.

The Chichibabin reaction, as mentioned earlier, is a classical example of a direct C-H amination, though it typically requires harsh conditions. wikipedia.org More recent advancements have focused on the development of catalytic C-H amination methods. These often involve transition metal catalysts that can activate a C-H bond and facilitate the formation of a new carbon-nitrogen bond. researchgate.net

One innovative approach involves the electrochemical C-H amination of aromatic compounds. This method can proceed via the formation of N-arylpyridinium ions, which then react with an alkylamine. nih.gov Such strategies offer a potentially milder and more sustainable alternative to traditional methods for the synthesis of this compound and its derivatives.

Derivatization Strategies for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how a molecule's structure correlates with its biological activity. For a scaffold like this compound, derivatization is a key strategy to explore and optimize this relationship. These modifications aim to alter physicochemical properties such as lipophilicity, electronic distribution, and steric bulk to enhance target binding and efficacy. nih.gov

Key derivatization points for this compound include:

Modification of the Ethyl Group: The ethyl substituent on the amine can be varied to probe the steric and hydrophobic requirements of the binding pocket. This includes increasing or decreasing the alkyl chain length (e.g., methyl, propyl, butyl), introducing branching (e.g., isopropyl), or incorporating cyclic structures (e.g., cyclopropylmethyl). Functional groups like hydroxyls or ethers could also be added to introduce hydrogen bonding capabilities.

Substitution on the Pyridine Ring: The pyridine ring offers several positions (C2, C4, C5, C6) for substitution. Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens, cyano) can significantly alter the electronic properties of the ring and the basicity of the nitrogen atoms. nih.gov These changes can influence binding affinity and metabolic stability. researchgate.net

Modification of the Amine Linker: While more complex, the amine itself can be modified. For instance, converting the secondary amine to a tertiary amine by adding another substituent or incorporating it into a larger heterocyclic structure are viable strategies.

These systematic modifications generate a library of analogs that are then tested in biological assays. The resulting data allows researchers to build a comprehensive SAR model, identifying the key structural features required for optimal activity. mdpi.com

Detailed Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for controlling reaction outcomes, improving yields, and minimizing byproducts.

Investigation of Reaction Intermediates

The synthesis of this compound can proceed through several pathways, each involving distinct reaction intermediates.

Reductive Amination: A common route involves the reaction of 3-pyridinecarboxaldehyde (B140518) with ethylamine. This reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an imine (or its protonated form, the iminium ion ). This imine is the key intermediate that is subsequently reduced by a hydride source (e.g., sodium borohydride) to yield the final secondary amine. wikipedia.org The equilibrium between the carbonyl/amine reactants and the imine can be shifted towards the imine by removing water. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): In a pathway starting from a 3-halopyridine (e.g., 3-bromopyridine), the reaction with ethylamine proceeds via a Meisenheimer complex (or σ-adduct). In this intermediate, the nucleophilic amine has added to the C3 position of the pyridine ring, temporarily disrupting its aromaticity. The departure of the halide leaving group restores the aromatic ring and forms the product.

Chichibabin-type Reactions: While the classic Chichibabin reaction typically yields 2-aminopyridines, its mechanism involves a key anionic σ-adduct intermediate. wikipedia.org The nucleophilic amide anion attacks the pyridine ring, and the intermediate is stabilized before eliminating a hydride ion to restore aromaticity. wikipedia.orgscientificupdate.com

Pyridine N-Oxide Chemistry: Syntheses involving pyridine N-oxides can proceed through various intermediates depending on the specific reagents. For example, reactions with isocyanides can involve an initial addition to form a reactive species that rearranges, often leading to an isolable N-formylaminopyridine intermediate which requires a subsequent hydrolysis step to yield the free amine. nih.gov

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity , the control over which position on the pyridine ring is functionalized, is a central challenge in pyridine chemistry.

Intrinsic Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient, particularly at the C2, C4, and C6 positions, due to the electron-withdrawing nature of the ring nitrogen. Consequently, direct nucleophilic attacks, such as in the Chichibabin reaction, overwhelmingly favor the C2 (and C6) position. nih.govresearchgate.net Achieving substitution at the C3 position often requires a different strategy.

Strategies for C3-Amination: To selectively synthesize this compound, synthetic routes must overcome the ring's natural reactivity pattern. Common strategies include:

Starting with a 3-Substituted Precursor: The most direct approach is to use a starting material where the desired regiochemistry is already established. For example, the nucleophilic aromatic substitution of 3-chloropyridine or 3-bromopyridine (B30812) with ethylamine directly places the amino group at the C3 position. Similarly, the reductive amination of 3-pyridinecarboxaldehyde ensures the C-N bond forms at the C3 position. wikipedia.org

Use of Pyridine N-Oxides: Activation of the pyridine ring via N-oxidation can alter the regioselectivity of subsequent reactions, although this often directs functionalization to the C2 or C4 positions. nih.gov However, specific reaction conditions can lead to C3 functionalization.

Directed C-H Functionalization: Modern synthetic methods can achieve regioselective C-H functionalization. While challenging for the meta-position of pyridines, temporary conversion of the pyridine into an electron-rich dearomatized intermediate can enable subsequent electrophilic functionalization at the C3 or C5 position. nih.gov

Stereoselectivity is not a factor in the synthesis of this compound itself, as the molecule is achiral. Stereochemical considerations would only become relevant if chiral centers were introduced, for example, by using a chiral derivative of ethylamine or by adding a chiral substituent to the pyridine ring.

Role of Catalysis in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective formation of C-N bonds under milder conditions than classical methods.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds. wikipedia.org This reaction would involve coupling a 3-halopyridine (e.g., 3-bromopyridine) with ethylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgresearchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield this compound and regenerate the Pd(0) catalyst. wikipedia.orgwuxiapptec.com The choice of ligand (e.g., Xantphos, XPhos) is critical for the reaction's success, influencing both yield and reaction rate. beilstein-journals.orgmit.edu

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation and Chan-Lam coupling, are also used for C-N bond formation. These methods can be complementary to palladium catalysis and may offer advantages for specific substrates.

Acid/Base Catalysis in Reductive Amination: The reductive amination of 3-pyridinecarboxaldehyde is often catalyzed by a weak acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by ethylamine to form the hemiaminal intermediate. The subsequent dehydration to the imine is also acid-catalyzed.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is essential to maximize product yield, minimize reaction time, and ensure scalability and cost-effectiveness. A systematic approach is typically employed, where key parameters are varied to find the optimal outcome.

For a palladium-catalyzed Buchwald-Hartwig amination of 3-bromopyridine with ethylamine, the following parameters would be investigated:

Palladium Source and Ligand: Different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and various phosphine ligands (e.g., XPhos, Xantphos, BINAP) are screened. The ligand's steric and electronic properties are crucial for stabilizing the palladium center and promoting the key steps of the catalytic cycle. researchgate.net

Base: The choice of base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) is critical. It must be strong enough to deprotonate the amine in the catalytic cycle but not so harsh as to cause side reactions or degradation of the substrate or product. beilstein-journals.org

Solvent: Solvents like toluene, dioxane, and DMF are commonly used. The solvent's polarity and boiling point can significantly affect the solubility of reagents and the reaction rate. researchgate.net

Temperature and Reaction Time: These parameters are often optimized together. Higher temperatures generally increase the reaction rate but can also lead to decomposition. The reaction is monitored over time to determine the point of maximum conversion without significant byproduct formation. bristol.ac.uk

The results of such an optimization study can be presented in a data table.

| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 80 | 24 | 35 |

| 2 | Pd₂(dba)₃ (1) | Xantphos (3) | Cs₂CO₃ | Toluene | 100 | 18 | 68 |

| 3 | Pd₂(dba)₃ (1) | Xantphos (3) | NaOtBu | Toluene | 100 | 12 | 85 |

| 4 | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 12 | 92 |

| 5 | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Dioxane | 100 | 12 | 94 |

Data are hypothetical and for illustrative purposes to demonstrate an optimization process.

Based on these illustrative results, the optimal conditions would be using a Pd₂(dba)₃/XPhos catalyst system with NaOtBu as the base in dioxane at 100 °C for 12 hours.

Advanced Spectroscopic and Structural Characterization of N Ethylpyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In N-ethylpyridin-3-amine, the ethyl group protons and the pyridine (B92270) ring protons resonate at characteristic chemical shifts. The hydrogens on the carbon adjacent to the nitrogen are deshielded due to the electron-withdrawing nature of the nitrogen atom, causing them to appear at a lower field (higher ppm value) than typical alkane hydrogens. openstax.org The N-H proton of secondary amines like this compound typically appears as a broad signal, and its chemical shift can vary. libretexts.org

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Moieties.

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine Ring Protons | 6.5 - 8.5 |

| N-H (Amine) | 0.5 - 5.0 |

| -CH₂- (Ethyl) | 2.5 - 3.5 |

| -CH₃ (Ethyl) | 1.0 - 1.5 |

Note: These are approximate ranges and can be influenced by solvent and substitution.

Carbon (¹³C) NMR Studies

Carbon (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. udel.edu Carbons bonded to the electronegative nitrogen atom are deshielded and appear at a lower field. openstax.org Aromatic carbons of the pyridine ring resonate in the typical downfield region for sp² hybridized carbons. oregonstate.educompoundchem.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Moieties.

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine Ring Carbons | 120 - 150 |

| -CH₂- (Ethyl) | 30 - 50 |

| -CH₃ (Ethyl) | 10 - 20 |

Note: These are approximate ranges and can be influenced by solvent and substitution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, which contains an odd number of nitrogen atoms, the molecular ion peak will have an odd mass-to-charge ratio (m/z). whitman.edu A common fragmentation pathway for aliphatic amines is the α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. openstax.orglibretexts.org This results in the formation of a resonance-stabilized, nitrogen-containing cation. openstax.org For this compound, this would involve the loss of a methyl radical to form a prominent fragment ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Secondary amines like this compound exhibit a characteristic N-H stretching vibration in the region of 3350-3310 cm⁻¹. libretexts.orgorgchemboulder.com Other key absorptions include the C-N stretching of the aromatic amine, typically found between 1335-1250 cm⁻¹, and the N-H wagging vibration, which appears as a strong, broad band in the 910-665 cm⁻¹ region. orgchemboulder.comwikieducator.org

Table 3: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3350 - 3310 | Weak to Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C and C=N Stretch (Aromatic Ring) | 1600 - 1450 | Medium to Strong |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong |

| N-H Wag | 910 - 665 | Strong, Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands due to π → π* and n → π* transitions. The UV spectrum of pyridine shows an absorption maximum around 254 nm. researchgate.net For 1-pyridin-3-yl-ethylamine, a related compound, absorption maxima are observed at 204 nm and 258 nm. sielc.com The electronic absorption spectrum of this compound is expected to show similar characteristics, with absorption bands in the UV region corresponding to electronic transitions within the pyridine ring and the non-bonding electrons of the nitrogen atom.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate measurements of bond lengths, bond angles, and torsion angles. For derivatives of this compound that form suitable crystals, X-ray crystallography can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state. For instance, in a related aminopyridine derivative, N-H···N hydrogen bonds were observed to link molecules into chains in the crystal lattice. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

The purity assessment and isolation of this compound and its derivatives are critical steps in their synthesis and characterization. Chromatographic techniques are indispensable for these purposes, offering high-resolution separation based on the differential partitioning of the analytes between a stationary phase and a mobile phase. The selection of the appropriate chromatographic method and conditions is paramount to achieving the desired separation and purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of pyridine derivatives. For the purity determination of compounds structurally related to this compound, analytical HPLC is frequently employed. A common setup involves using a reverse-phase C18 column, which separates compounds based on their hydrophobicity.

Semi-preparative HPLC can be utilized for the isolation of this compound derivatives on a larger scale. The conditions are often adapted from analytical methods, with adjustments to the column size and flow rate to accommodate higher sample loads.

Table 1: Illustrative HPLC Conditions for Analysis of this compound Related Compounds

| Parameter | Analytical HPLC | Semi-preparative HPLC |

| System | Agilent Technologies 1260 Infinity | Agilent Technologies 1260 Infinity |

| Column | Phenomenex Kinetex® 5µm XB-C18, 250 x 4.6 mm | Phenomenex Synergi® 10µm Hydro-RP 80 Å, 250 x 15.00 mm |

| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) | Water with 0.05% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (B52724) with 0.05% Trifluoroacetic Acid (TFA) | Acetonitrile with 0.05% Trifluoroacetic Acid (TFA) |

| Gradient | Linear Gradient | Linear Gradient |

| Flow Rate | Not Specified | 3 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

This table presents a generalized set of conditions based on methods used for similar compounds and is intended to be illustrative.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The choice of the column is critical in GC to achieve good separation and peak shape, especially for amine-containing compounds which can exhibit tailing on acidic column surfaces. Specialized columns, such as those with a stationary phase designed for amines, are often employed.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress and for the preliminary assessment of purity. For this compound and its derivatives, silica gel plates (silica gel 60 F254) are commonly used as the stationary phase. Visualization of the separated spots can be achieved under UV light (at 254 nm and 365 nm) due to the UV-active nature of the pyridine ring.

Flash Column Chromatography

For the preparative isolation and purification of this compound, flash column chromatography is a widely used technique. escholarship.org This method utilizes a stationary phase, typically silica gel, and a solvent system (mobile phase) to separate the components of a mixture. chemicalbook.comchemicalbook.com The choice of eluent is crucial for effective separation.

Table 2: Reported Solvent Systems for the Purification of this compound by Flash Column Chromatography

| Stationary Phase | Mobile Phase | Application |

| Silica Gel | 5% Methanol (B129727) in Dichloromethane (B109758) | Purification of crude this compound escholarship.org |

| Silica Gel | Ethyl Acetate / Pentane (3:7) | Purification of N-benzyl-N-ethylpyridin-3-amine univ-tlse3.fr |

| Silica Gel | Hexane / Ethyl Acetate (1:1) | Purification of related aminoalkylbenzofurans google.comgoogle.com |

The selection of the solvent system is based on the polarity of the target compound and the impurities to be removed. A gradient elution, where the solvent composition is changed during the separation, can also be employed to enhance the resolution of the separation.

Computational Chemistry and Theoretical Modeling of N Ethylpyridin 3 Amine Systems

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N-ethylpyridin-3-amine at the electronic level. These methods provide a static, time-independent view of the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), it is possible to calculate various electronic properties that govern the molecule's behavior. For this compound, the introduction of an ethyl group to the amino nitrogen of the 3-aminopyridine (B143674) scaffold introduces specific electronic effects. The ethyl group, being an electron-donating group, increases the electron density on the nitrogen atom and, through resonance, on the pyridine (B92270) ring.

Table 1: Calculated Electronic Properties for 3-Aminopyridine using DFT/B3LYP

| Property | Value |

|---|---|

| Total Energy (Hartree) | -324.9 |

| Dipole Moment (Debye) | 2.51 |

Note: Data is representative of typical DFT calculations for 3-aminopyridine and serves as a baseline for comparison.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.netresearchgate.net

For this compound, the electron-donating ethyl group is expected to raise the energy of the HOMO compared to 3-aminopyridine, leading to a slightly smaller HOMO-LUMO gap. This suggests that this compound would be more reactive than its unsubstituted counterpart. In 3-aminopyridine derivatives, the HOMO is typically localized over the aminopyridine ring, while the LUMO is distributed over the pyridine ring system. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Pyridine Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Pyridine | -6.89 | -0.54 | 6.35 |

| 3-Aminopyridine | -5.75 | -0.41 | 5.34 |

Note: Values for Pyridine and 3-Aminopyridine are from DFT calculations. The values for this compound are estimated based on the electronic effect of the ethyl group.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netcornell.edu The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the most negative region is concentrated around the nitrogen atom of the pyridine ring, making it the primary site for protonation and interaction with electrophiles. The amino group also contributes to the negative potential, although to a lesser extent than the ring nitrogen. The hydrogen atoms of the ethyl group and the pyridine ring constitute the regions of positive potential. The ethyl group itself slightly enhances the negative potential on the adjacent amino nitrogen and the pyridine ring compared to 3-aminopyridine.

Conceptual DFT provides a framework for quantifying global and local reactivity through various indices. Global reactivity descriptors, such as chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. researchgate.netmdpi.com

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

A lower hardness (or higher softness) value indicates greater reactivity. researchgate.net The electron-donating ethyl group in this compound is expected to decrease its chemical hardness and increase its global reactivity compared to 3-aminopyridine.

Local reactivity is predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. ias.ac.innih.govresearchgate.net For this compound, the pyridine nitrogen atom is predicted to be the most susceptible to electrophilic attack (highest f- value), while specific carbon atoms on the pyridine ring are the most likely sites for nucleophilic attack (highest f+ value).

Table 3: Global Reactivity Descriptors for 3-Aminopyridine

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.67 |

| Chemical Softness (S) | 0.37 |

| Chemical Potential (μ) | -3.08 |

Note: Values are calculated based on the FMO energies for 3-Aminopyridine presented in Table 2.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations can be employed to explore the conformational landscape of this compound, particularly the rotation around the C3-N bond connecting the pyridine ring and the ethylamino group, as well as the flexibility of the ethyl chain itself.

An MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water) and solving Newton's equations of motion for every atom over a set period (nanoseconds to microseconds). The resulting trajectory provides detailed information on the molecule's conformational preferences, rotational energy barriers, and intramolecular interactions. For this compound, such simulations would reveal the most stable (lowest energy) conformations, which are crucial for understanding how the molecule might interact with biological targets like protein binding sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in drug discovery for predicting the activity of new molecules.

To build a QSAR model for a class of compounds including this compound, one would first compile a dataset of structurally similar molecules with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition). For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties.

Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms, a mathematical equation is developed that relates the descriptors to the biological activity. This model can then be used to predict the activity of new, untested compounds like this compound, thereby guiding the synthesis of more potent analogues. rsc.org

Table 4: Example Descriptors for a QSAR Study

| Compound | Molecular Weight | LogP | HOMO (eV) | pIC50 |

|---|---|---|---|---|

| 3-Aminopyridine | 94.12 | 0.29 | -5.75 | 5.2 |

| N-methylpyridin-3-amine | 108.14 | 0.65 | -5.71 | 5.5 |

| This compound | 122.17 | 1.02 | -5.68 | (Predicted) |

Note: This table is a hypothetical representation of data used in a QSAR study. pIC50 values are illustrative.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand to the target's active site.

While specific molecular docking studies on this compound were not prominently found in the searched literature, studies on analogous aminopyridine derivatives provide significant insights into their potential as pharmacophores. For instance, various pyridine derivatives have been the subject of docking studies to evaluate their inhibitory potential against a range of biological targets.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Computational software is then used to fit the ligand into the binding site of the protein. The binding affinity is calculated and expressed as a docking score, often in kcal/mol, with lower (more negative) values indicating a stronger predicted binding.

For example, in studies involving aminopyridine derivatives, researchers have identified key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the active site of the target protein. The pyridine ring can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. The ethyl group would be expected to participate in hydrophobic interactions.

A study on 3-amino-4-(Boc-amino) pyridine has been conducted to investigate protein-ligand interactions with the target protein amyotrophic lateral sclerosis, revealing a lowest binding energy of -5.25 Kcal/mol researchgate.net. Similarly, docking studies on 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives against the Hepg-2 cancer protein (PDB code: 4mmh) have been performed to understand hydrogen bonding interactions niscpr.res.in.

The following table illustrates typical data that might be generated from a molecular docking study of aminopyridine derivatives with a hypothetical protein target.

| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| 3-aminopyridine | -6.8 | TYR 82, ASP 120 | 2 |

| N-methylpyridin-3-amine | -7.2 | TYR 82, LEU 124 | 1 |

| This compound (Hypothetical) | -7.5 | TYR 82, LEU 124, VAL 65 | 1 |

This table is illustrative and based on typical findings for related compounds, not on specific experimental data for this compound.

Theoretical Studies on Reaction Pathways and Mechanistic Insights

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and understanding the stability of intermediates and transition states. While specific theoretical studies on the reaction pathways of this compound are not detailed in the provided search results, the chemistry of aminopyridines offers a basis for understanding its potential reactions.

One common area of investigation is the synthesis of aminopyridines. For example, the multicomponent synthesis of 2-aminopyridine (B139424) derivatives has been mechanistically proposed to proceed through a series of reactions including a Knoevenagel condensation, reaction with a primary amine, and subsequent cyclization and aromatization nih.gov. Such computational studies can map out the energy profile of the reaction, identifying the rate-determining step and the structures of all transient species.

Another area of interest is the reactivity of the aminopyridine core. For example, the reaction of 4-aminopyridine (B3432731) with halogens has been studied, revealing complex reaction pathways that include charge-transfer complex formation, protonation, and subsequent bromination-dimerization processes acs.orgresearchgate.net. DFT calculations can help to rationalize these observed outcomes by calculating the energies of different potential products and intermediates.

For this compound, theoretical studies could investigate various reactions, such as:

N-alkylation and N-acylation: Examining the reaction mechanism of further substitution on the amino group.

Electrophilic aromatic substitution: Predicting the regioselectivity of reactions on the pyridine ring, influenced by the activating amino group.

Oxidation and reduction reactions: Investigating the stability of the molecule and the potential for metabolic transformations.

A plausible synthetic route to this compound itself could be the reductive amination of 3-aminopyridine with acetaldehyde (B116499) or the direct alkylation of 3-aminopyridine with an ethyl halide. Theoretical calculations could model these reactions to predict their feasibility and optimize reaction conditions. The mechanism for reductive amination generally involves the formation of an imine or enamine intermediate followed by reduction libretexts.org.

The following table outlines a hypothetical energy profile for a step in a reaction pathway involving an aminopyridine derivative, as would be determined by DFT calculations.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.4 |

| 4 | Transition State 2 | +10.8 |

| 5 | Products | -12.1 |

This table is a generalized representation of data from theoretical reaction pathway studies.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting various spectroscopic parameters of molecules, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.

For molecules similar to this compound, computational studies have been successfully used to predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

A study on 3-ethylpyridine (B110496) utilized DFT calculations with the B3LYP functional and 6-31G(d,p) and 6-311++G(d,p) basis sets to calculate harmonic vibrational frequencies. The calculated frequencies were scaled to improve agreement with experimental FT-IR and FT-Raman spectra nih.gov. This type of analysis helps in assigning the observed spectral bands to specific vibrational modes of the molecule.

Similarly, a DFT investigation of 3-amino-4-(Boc-amino)pyridine employed the B3LYP, CAM-B3LYP, and B3PW91 levels of theory to evaluate its electronic and nonlinear optical properties. The study analyzed the HOMO-LUMO energy gap, which is related to the electronic absorption properties of the molecule researchgate.net.

For this compound, a computational study would typically involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculation: Computing the vibrational frequencies and intensities to generate a theoretical IR and Raman spectrum.

NMR Calculation: Predicting the 1H and 13C NMR chemical shifts.

Electronic Transition Calculation: Using Time-Dependent DFT (TD-DFT) to predict the UV-Vis absorption wavelengths and oscillator strengths.

The table below presents a hypothetical comparison between experimental and computationally predicted vibrational frequencies for a molecule like this compound.

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) (B3LYP/6-311++G(d,p)) | Assignment |

| 1 | 3450 | 3465 | N-H stretch |

| 2 | 3050 | 3060 | Aromatic C-H stretch |

| 3 | 2970 | 2985 | Aliphatic C-H stretch |

| 4 | 1605 | 1610 | C=C/C=N ring stretch |

| 5 | 1480 | 1488 | CH2 bend |

| 6 | 1250 | 1255 | C-N stretch |

This table is illustrative and demonstrates the typical correlation between experimental and calculated spectroscopic data.

Biological Activities and Mechanistic Studies of N Ethylpyridin 3 Amine and Its Derivatives

Antimicrobial and Antibacterial Activities

Derivatives of N-ethylpyridin-3-amine have demonstrated notable antimicrobial properties, with studies extensively evaluating their performance against a range of bacterial and fungal strains.

Evaluation against Bacterial Strains (e.g., E. coli, S. aureus)

The antibacterial potential of pyridine (B92270) derivatives has been a key area of investigation. Research has shown that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Substituted benzylidenehydrazinylpyridinium derivatives, which share a core pyridinium (B92312) structure, have been synthesized and tested for their antibacterial effects. It was observed that compounds with a 3-phenylpropyl chain on the pyridinium nitrogen showed the highest activity against Staphylococcus aureus. Specifically, the compound 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide was identified as the most active in its series against all tested bacteria. The general trend indicated that a longer side chain on the pyridinium nitrogen correlated with increased antibacterial activity. These studies also revealed that the synthesized compounds generally exhibited stronger activity against Gram-positive bacteria compared to Gram-negative bacteria mdpi.com.

In other studies, N-alkylated pyridine-based organic salts were synthesized and their antibacterial activities were assessed. One such compound demonstrated a 56% inhibition against S. aureus and a 55% inhibition against E. coli at a concentration of 100 μg/mL nih.gov. Further research into nalidixic acid derivatives, which are structurally related, showed that some compounds possessed good antibacterial activity, particularly against E. coli and to a lesser extent, S. aureus mdpi.com.

The antimicrobial screening of various pyridine derivatives has consistently highlighted their potential. For instance, certain derivatives with nitro and dimethoxy substituents were found to be the most active against tested strains including S. aureus and E. coli, with some showing activity comparable to standard drugs like norfloxacin (B1679917) nih.gov. Another study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives found that several compounds exhibited strong antibacterial activity, similar to linezolid (B1675486), against five Gram-positive bacteria nih.gov.

The table below summarizes the antibacterial activity of selected pyridine derivatives against E. coli and S. aureus.

| Compound Type | Bacterial Strain | Activity/Observation |

| Benzylidenehydrazinylpyridinium derivatives | S. aureus | High activity, especially with longer side chains on the pyridinium nitrogen mdpi.com. |

| N-alkylated pyridine-based salts | S. aureus, E. coli | Moderate inhibition at 100 μg/mL concentration nih.gov. |

| Nalidixic acid derivatives | E. coli, S. aureus | Good bactericidal action towards E. coli, weaker against S. aureus mdpi.com. |

| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, E. coli | Compounds with nitro and dimethoxy groups showed high activity nih.gov. |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Strong activity, comparable to linezolid nih.gov. |

Biofilm Inhibition Studies

Bacterial biofilms present a significant challenge in treating infections due to their protective matrix. Research into pyridine derivatives has extended to their ability to inhibit biofilm formation.

A study on N-alkylated pyridine-based organic salts demonstrated their antibiofilm capabilities. Certain salts were found to inhibit S. aureus biofilm formation by 58% at a concentration of 75 μg/mL, while another inhibited E. coli biofilm by 55% at 100 μg/mL nih.gov. Furthermore, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were shown to have universal antibiofilm activity, with one compound exhibiting significant concentration-dependent inhibition of biofilm formation nih.gov. These findings underscore the potential of these compounds to address the challenges posed by bacterial biofilms nih.gov.

Antifungal Activity Assessment

In addition to antibacterial properties, derivatives of this compound have been evaluated for their efficacy against fungal pathogens.

Several synthesized pyridine derivatives have shown promising antifungal activity. For example, nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were active against Candida albicans and Aspergillus niger, with some exhibiting activity comparable to fluconazole (B54011) nih.gov. Similarly, some substituted benzylidenehydrazinylpyridinium derivatives were screened for antifungal activity against Candida albicans, with one compound being the most active in the series mdpi.com.

Another study on various pyridine derivatives found that one compound showed an equivalent activity compared to miconazole (B906) against C. albicans researchgate.net. These results indicate that the pyridine scaffold is a viable starting point for the development of new antifungal agents.

Anticancer and Antiproliferative Properties

The therapeutic potential of this compound derivatives extends to oncology, with numerous studies investigating their cytotoxic effects on various cancer cell lines and the underlying mechanisms of action.

In vitro Cytotoxicity Evaluation in Cancer Cell Lines (e.g., HepG2, A549, MCF7)

The antiproliferative activity of these compounds has been tested against a panel of human cancer cell lines, revealing significant cytotoxic potential.

A study on aminodi(hetero)arylamines in the thieno[3,2-b]pyridine (B153574) series, which are structurally related to this compound, evaluated their growth inhibitory effect on MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and HepG2 (hepatocellular carcinoma) cell lines. One particular compound demonstrated low GI50 values (1.30–1.63 µM) across all tested cell lines nih.govnih.govresearchgate.net.

In another investigation, a novel benzimidazole (B57391) derivative showed significant antiproliferative activities against HepG2 and A549 cells jksus.org. The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were found to be 15.58 µM for HepG2 and 15.80 µM for A549 cells jksus.org. Isatin–podophyllotoxin hybrid compounds also demonstrated cytotoxicity against KB, HepG2, MCF7, and A549 cell lines, with one compound showing an IC50 value of 1.99 ± 0.22 mM against KB cells researchgate.net.

The table below presents a summary of the in vitro cytotoxicity of selected derivatives against various cancer cell lines.

| Compound Series | Cancer Cell Line | IC50 / GI50 Value |

| Aminodi(hetero)arylamines | MCF-7, NCI-H460, HepG2 | 1.30–1.63 µM nih.govnih.govresearchgate.net |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 µM jksus.org |

| Benzimidazole derivative (se-182) | A549 | 15.80 µM jksus.org |

| Isatin–podophyllotoxin hybrid (7f) | KB | 1.99 ± 0.22 mM researchgate.net |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 | 0.013 µM nih.gov |

Investigation of Apoptosis Induction and Cell Cycle Modulation

To understand the mechanisms behind their anticancer activity, researchers have investigated the effects of these derivatives on fundamental cellular processes like apoptosis and the cell cycle.

A study on a promising aminodi(hetero)arylamine from the thieno[3,2-b]pyridine series analyzed its effect on the cell cycle and apoptosis induction in the NCI-H460 cell line. The compound was found to alter the cell cycle profile by causing a decrease in the percentage of cells in the G0/G1 phase. Furthermore, it led to an increase in the levels of apoptosis nih.govnih.govresearchgate.net. This suggests that the cytotoxic effects of this compound are mediated, at least in part, by its ability to disrupt normal cell cycle progression and trigger programmed cell death.

These mechanistic insights are crucial for the further development of this compound derivatives as potential anticancer agents.

Enzyme Inhibition and Receptor Binding Studies

The therapeutic potential of many pyridine-containing compounds is rooted in their capacity to selectively bind to and inhibit the function of specific enzymes or receptors involved in pathological processes.

Derivatives built upon pyridine and related fused-ring scaffolds, such as imidazo[1,2-a]pyridine (B132010), have demonstrated potent inhibitory activity against a variety of key enzymes.

JNK3: C-Jun N-terminal kinase 3 (JNK3) is a brain-specific kinase implicated in neurodegenerative disorders. A novel series of 2-aminopyridopyrimidinone based inhibitors have been developed as potent JNK inhibitors. nih.gov One promising compound from this series demonstrated a half-maximal inhibitory concentration (IC50) of 15 nM for JNK3. nih.govnih.gov Another inhibitor, based on a 2-aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile (B52724) structure, showed exceptional potency with an IC50 of 1.0 nM for JNK3 and high selectivity over JNK1 (IC50 = 143.9 nM) and JNK2 (IC50 = 298.2 nM). medchemexpress.com

5-Lipoxygenase (5-LO): This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govmdpi.com A class of 5-LO inhibitors based on an imidazo[1,2-a]pyridine scaffold has been identified. nih.gov Extensive structure-activity relationship (SAR) studies led to the identification of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine, a potent 5-LO inhibitor with an IC50 of 0.16 µM in intact cells and 0.1 µM in a cell-free assay. nih.gov

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. cbijournal.com Numerous imidazo[1,2-a]pyridine derivatives have been synthesized as selective COX-2 inhibitors. benthamdirect.comnih.gov One series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines showed potent COX-2 inhibition, with the most active compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibiting an IC50 of 0.07 µM and a high selectivity index of 508.6 over COX-1. nih.gov Another study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives found a compound with an IC50 of 9.2 µmol/L against COX-2. nih.gov

IDH1: Mutant isocitrate dehydrogenase 1 (IDH1) is an oncogenic enzyme found in several cancers. nih.gov A screening campaign identified a 7,7-dimethyl-7,8-dihydro-2H-1λ²-quinoline-2,5(6H)-dione scaffold as an inhibitor of the R132H mIDH1 mutant with an IC50 of 1.6 μM. nih.gov Subsequent optimization led to a series of potent pyridin-2-one inhibitors. nih.govresearchgate.net Additionally, 2-thiohydantoin (B1682308) compounds containing a 2-pyridinone-5-yl group have been shown to be potent inhibitors of mutant IDH1. nih.gov

Tubulin Polymerization: Microtubule-targeting agents are a cornerstone of cancer therapy. nih.gov A class of 3-nitropyridine (B142982) analogues has been identified as novel microtubule-targeting agents that inhibit tubulin polymerization. nih.gov One such compound, 4AZA2891, inhibited HT-29 cell proliferation with an IC50 of 5.4 nM. nih.gov More recently, a thienopyridine indole (B1671886) derivative was identified as a potent tubulin polymerization inhibitor (IC50 = 2.505 µM), showing strong antiproliferative activity against gastric cancer cell lines with IC50 values as low as 1.61 nM. bioworld.com

Table 1: Enzyme Inhibition by Pyridine Derivatives

| Compound Class | Target Enzyme | Specific Derivative | IC50 Value |

| Pyridopyrimidinone | JNK3 | Compound 13 | 15 nM nih.govnih.gov |

| Imidazole-acetonitrile | JNK3 | JNK3 inhibitor-4 | 1.0 nM medchemexpress.com |

| Imidazo[1,2-a]pyridine | 5-Lipoxygenase | N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine | 0.16 µM (intact cells) nih.gov |

| Imidazo[1,2-a]pyridine | COX-2 | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | 0.07 µM nih.gov |

| Imidazo[1,2-a]pyridine | COX-2 | 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) | 0.05 µM rjpbr.comresearchgate.net |

| Pyridin-2-one | IDH1 (R132H) | 7,7-dimethyl-7,8-dihydro-2H-1λ²-quinoline-2,5(6H)-dione (Hit 1 ) | 1.6 µM nih.gov |

| 3-Nitropyridine | Tubulin Polymerization | 4AZA2891 | 5.4 nM (Cell Proliferation) nih.gov |

| Thienopyridine Indole | Tubulin Polymerization | Compound [I] | 2.505 µM bioworld.com |

The interaction of pyridine derivatives with G protein-coupled receptors (GPCRs), such as adenosine (B11128) receptors, has been a key area of investigation. Adenosine receptors play critical roles in various physiological processes, and their modulation can offer therapeutic benefits.

Research into dual adenosine A1/A2A receptor antagonists has identified 2-aminopyridine (B139424) derivatives as promising candidates for treating motor diseases like Parkinson's. nih.gov One of the most potent compounds from this class, 4-(5-methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine, demonstrated high binding affinity for both A1 and A2A receptors, with inhibitor constant (Ki) values of 9.54 nM and 6.34 nM, respectively. nih.gov Another dual antagonist, 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one, also showed high affinity with Ki values of 9.03 nM for human A1 and 1.76 nM for A2A receptors. nih.gov

Table 2: Binding Affinity of Pyridine Derivatives to Adenosine Receptors

| Compound | Target Receptor | Binding Affinity (Ki) |

| 4-(5-methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine | Adenosine A1 Receptor | 9.54 nM nih.gov |

| 4-(5-methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine | Adenosine A2A Receptor | 6.34 nM nih.gov |

| 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one | Adenosine A1 Receptor | 9.03 nM nih.gov |

| 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one | Adenosine A2A Receptor | 1.76 nM nih.gov |

Anti-inflammatory and Immunomodulatory Effects

The pyridine moiety is a common feature in compounds developed for their anti-inflammatory properties. Studies have demonstrated the in vivo efficacy of various pyridine derivatives in models of inflammation. For instance, a novel class of compounds designed by linking a carbothioamide moiety with pyridine was evaluated for anti-inflammatory potential. In a Complete Freund's Adjuvant-induced inflammatory model in vivo, these compounds led to a significant reduction in paw size, confirming their anti-inflammatory effects. nih.gov Similarly, other research has focused on synthesizing pyridine-based hydrazides and evaluating their anti-inflammatory activity through the inhibition of protein denaturation, with some compounds showing promising IC50 values. acs.org

Anti-thrombolytic Activity

Platelets play a central role in hemostasis and thrombosis. nih.gov Pyridine derivatives have been investigated for their potential to inhibit platelet function, which is a key strategy for treating thrombotic diseases. nih.gov A series of N'-substitutedphenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives were synthesized and tested for their antiplatelet profile. nih.gov These compounds were active against platelet aggregation induced by collagen and arachidonic acid. The two most active compounds showed IC50 values of 61 µM and 68 µM, respectively, which was approximately five times more potent than aspirin (B1665792) in the same assay. nih.govresearchgate.net Furthermore, certain thieno[2,3-b]pyridine (B153569) derivatives have been identified as potent anti-platelet drugs that inhibit both platelet activation and aggregation. nih.gov Some imidazo[1,2-a]pyridine derivatives developed as COX-2 inhibitors also demonstrated potent inhibition of arachidonic acid-induced platelet aggregation. rjpbr.comresearchgate.net

Mechanism of Action at the Molecular and Cellular Level

The diverse biological activities of this compound derivatives are a direct consequence of their interaction with specific biomolecules, which triggers a cascade of cellular events.

The research detailed in the preceding sections has identified several key molecular targets for pyridine-based compounds. These targets are often enzymes or receptors that are pivotal in signaling pathways related to disease.

Identified molecular targets include:

Kinases: JNK3, a stress-activated protein kinase involved in neuronal apoptosis. nih.govnih.gov

Inflammatory Enzymes: 5-Lipoxygenase and Cyclooxygenase-2 (COX-2), which are central to the production of pro-inflammatory lipid mediators like leukotrienes and prostaglandins. nih.govnih.govnih.gov

Metabolic Enzymes: Mutant Isocitrate Dehydrogenase 1 (IDH1), a key enzyme in cancer metabolism whose inhibition is a therapeutic strategy. nih.gov

Structural Proteins: Tubulin, where inhibition of its polymerization disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

G Protein-Coupled Receptors: Adenosine A1 and A2A receptors, which modulate neurotransmission and are targets for neurodegenerative diseases. nih.gov

Platelet Receptors: The P2Y12 receptor, a target for thienopyridine antiplatelet drugs. nih.gov

The specificity and potency with which these derivatives bind to their targets underscore the versatility of the pyridine scaffold in medicinal chemistry and provide a foundation for the development of novel therapeutic agents.

Pathway Elucidation Studies

The mechanism of action for derivatives containing the pyridine motif often involves the strategic placement and electronic nature of the pyridine nitrogen. This nitrogen atom can act as a hydrogen bond acceptor, crucial for binding to biological targets. In the context of enzyme inhibition, the pyridine ring can participate in interactions within the active site. For instance, in studies of dihydropyridine (B1217469) and pyridine analogs as inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP), molecular docking revealed hydrogen bonding between the nitrogen of the pyridine ring and amino acid residues like Arg167 mdpi.com.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, these studies involve systematically modifying the chemical structure and evaluating the resulting impact on their biological potency.

The biological activity of pyridine derivatives can be significantly influenced by the nature, position, and number of substituents on the pyridine ring and associated side chains.

Substituents on the Phenyl Ring: In a series of imidazo[1,2-a]pyridine derivatives designed as PI3Kα inhibitors, modifications to a phenyl group attached to the core structure revealed clear SAR trends. The introduction of a fluorine atom at the meta-position of the phenyl ring resulted in slightly enhanced activity compared to a para-fluoro substitution, while an ortho-fluoro substitution was not well tolerated nih.gov. Conversely, in a different series of pyridine analogs targeting h-TNAP, an ethoxy substituent at the para-position of an aromatic ring was found to play a crucial role in enhancing inhibitory potential, likely due to strong hydrogen bonding capabilities mdpi.com. Nonpolar substituents, such as thiomethyl or isopropyl groups, were found to negatively affect activity due to the lack of hydrogen bond donors/acceptors and potential steric hindrance mdpi.com.

Substituents on the Pyridine or Heterocyclic Core: For imidazo[1,2-a]pyridine derivatives, substitutions on the core structure were also explored. A methyl group at the 6-position was found to be more favorable for PI3Kα inhibitory activity compared to a chloro or hydrogen substituent nih.gov.

Modifications of the Amine Group: The nature of the amine substituent is also critical. In the development of PI3Kα inhibitors, various amines were attached at the 2-position of the imidazo[1,2-a]pyridine core. The resulting inhibitory rates showed a clear order of potency: pyrrolidine (B122466) > 2-morpholinoethan-1-amine > 3-morpholinopropan-1-amine > morpholine (B109124) > 4-methylpiperidine (B120128) > 1-methylpiperazine (B117243) nih.gov. This demonstrates that both the structure and basicity of the amine moiety are key determinants of activity. Similarly, in a series of 3-(pyridine-3-yl)-2-oxazolidinone antibacterial agents, aliphatic amide derivatives showed slightly better biological activity than aromatic amide derivatives, while sulfonamide derivatives had the poorest effect nih.gov.

The following table summarizes the impact of various substituent modifications on the biological potency of pyridine derivatives from different studies.

| Core Structure | Modification | Position | Observed Effect on Potency | Target | Reference |

| Imidazo[1,2-a]pyridine | Fluoro | meta on phenyl ring | Enhanced activity vs para | PI3Kα | nih.gov |

| Imidazo[1,2-a]pyridine | Fluoro | ortho on phenyl ring | Decreased activity | PI3Kα | nih.gov |

| Imidazo[1,2-a]pyridine | Pyrrolidine | 2-position of core | High inhibitory rate | PI3Kα | nih.gov |

| Imidazo[1,2-a]pyridine | 1-methylpiperazine | 2-position of core | Lower inhibitory rate | PI3Kα | nih.gov |

| Dihydropyridine/Pyridine | Ethoxy | para on phenyl ring | Enhanced inhibition | h-TNAP | mdpi.com |

| Dihydropyridine/Pyridine | Isopropyl | para on phenyl ring | Comparatively inactive | h-TNAP | mdpi.com |

| 3-(pyridin-3-yl)-2-oxazolidinone | Aliphatic Amide | Side chain | Better antibacterial activity | Bacteria | nih.gov |

| 3-(pyridin-3-yl)-2-oxazolidinone | Sulfonamide | Side chain | Worst antibacterial activity | Bacteria | nih.gov |

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity mdpi.com. This technique is invaluable for optimizing lead compounds and designing new derivatives with enhanced potency.

For classes of compounds similar to this compound, such as N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3), three-dimensional quantitative structure-activity relationship (3D-QSAR) studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied mdpi.com.

CoMFA and CoMSIA Models: These models generate 3D contour maps that visualize the regions around the aligned molecules where certain properties are predicted to influence biological activity.

Steric Fields: Green contours indicate areas where bulky substituents are favored, while yellow contours show regions where bulk is detrimental to activity.

Electrostatic Fields: Blue contours highlight areas where positive charges (or electron-donating groups) enhance potency, whereas red contours indicate where negative charges (or electron-withdrawing groups) are favorable.

Other Fields (in CoMSIA): CoMSIA models can also include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to provide a more detailed understanding of the SAR mdpi.com.

By analyzing these contour maps, medicinal chemists can rationally design new derivatives. For example, if a green contour appears near a specific position on the pyridine ring, synthesizing a derivative with a larger substituent at that position would be a logical step to potentially increase activity. This computational guidance helps to prioritize synthetic efforts and accelerates the discovery of more potent compounds mdpi.com.

Comparative Biological Evaluation with Known Compounds and Standards

To assess the therapeutic potential of newly synthesized this compound derivatives, their biological activity is often compared against known drugs or standard reference compounds.

In the development of antibacterial agents, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were evaluated. Several of these compounds, notably 21b, 21d, 21e, and 21f, demonstrated strong antibacterial activity that was comparable to that of linezolid, a clinically used antibiotic, against five different strains of Gram-positive bacteria nih.gov. Furthermore, compound 21d showed a more stable effect against S. pneumoniae over 15 days, indicating a lower potential for the development of drug resistance compared to linezolid nih.gov.

In a separate study focused on enzyme inhibition, novel dihydropyridine and pyridine analogs were tested as inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP). The investigation found that most of the synthesized compounds exhibited higher inhibition potential than the standard drug levamisole, which is a well-known inhibitor of alkaline phosphatases mdpi.com.